molecular formula C28H24N4O6S B11543179 N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide

N-({N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B11543179
M. Wt: 544.6 g/mol
InChI Key: PZNPCJCREQVACU-VUTHCHCSSA-N
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Description

N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a hydrazinecarbonyl group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.

    Hydrazinecarbonyl Group Formation: Hydrazine and a carbonyl compound react to form the hydrazinecarbonyl group.

    Condensation Reaction: The benzyloxy group and the hydrazinecarbonyl group undergo a condensation reaction to form the intermediate compound.

    Introduction of the Nitrophenyl Group: The final step involves the reaction of the intermediate compound with a nitrophenyl reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, modulating their activity. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The hydrazinecarbonyl group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-aminophenyl)benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in N-({N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-nitrophenyl)benzenesulfonamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in designing specific biochemical probes or therapeutic agents.

Properties

Molecular Formula

C28H24N4O6S

Molecular Weight

544.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H24N4O6S/c33-28(30-29-19-23-11-7-8-14-27(23)38-21-22-9-3-1-4-10-22)20-31(24-15-17-25(18-16-24)32(34)35)39(36,37)26-12-5-2-6-13-26/h1-19H,20-21H2,(H,30,33)/b29-19+

InChI Key

PZNPCJCREQVACU-VUTHCHCSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CN(C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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